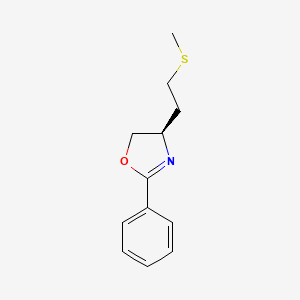
Piperazine-1-carboxylic acid butyl ester hydrochloride
描述
Piperazine-1-carboxylic acid butyl ester hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butoxycarbonylpiperazine hydrochloride typically involves the protection of piperazine with a butoxycarbonyl group. One common method is the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain butoxycarbonylpiperazine hydrochloride.
Industrial Production Methods
For industrial production, the synthesis of butoxycarbonylpiperazine hydrochloride can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or other separation techniques to achieve high purity and yield.
化学反应分析
Types of Reactions
Piperazine-1-carboxylic acid butyl ester hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The butoxycarbonyl group can be removed using acidic conditions to yield the free piperazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate.
Deprotection Reactions: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the butoxycarbonyl group.
Major Products Formed
Substitution Reactions: The major products are substituted piperazine derivatives.
Deprotection Reactions: The major product is free piperazine.
科学研究应用
Piperazine-1-carboxylic acid butyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of butoxycarbonylpiperazine hydrochloride primarily involves its role as a protecting group. By temporarily masking reactive sites on a molecule, it prevents unwanted side reactions during synthetic processes. This allows for selective reactions to occur at other sites on the molecule. The butoxycarbonyl group can be easily removed under acidic conditions, revealing the free piperazine for further reactions.
相似化合物的比较
Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- N-Boc-piperazine
- 1-Boc-piperazine
Uniqueness
Piperazine-1-carboxylic acid butyl ester hydrochloride is unique in its specific use as a hydrochloride salt, which can offer different solubility and stability properties compared to other similar compounds. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
属性
分子式 |
C9H19ClN2O2 |
|---|---|
分子量 |
222.71 g/mol |
IUPAC 名称 |
butyl piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-3-8-13-9(12)11-6-4-10-5-7-11;/h10H,2-8H2,1H3;1H |
InChI 键 |
VHYKUGOYPWERLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)N1CCNCC1.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Phenyl [1-methyl-5-(tritylamino)pyrazol-4-yl]carbamate](/img/structure/B8275644.png)
![5-amino-1H-pyrazole-3-carboxylic acid [2-(4-chloro-phenyl)-ethyl]-amide](/img/structure/B8275652.png)
![2-{2-[2-(Dimethylamino)ethoxy]ethoxy}pyridine-4-carbonitrile](/img/structure/B8275658.png)



